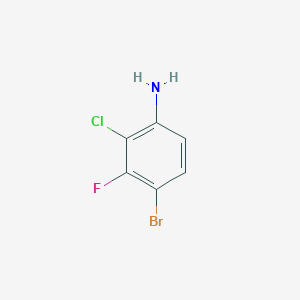

4-Bromo-2-chloro-3-fluoroaniline

Overview

Description

4-Bromo-2-chloro-3-fluoroaniline (CAS: 1349719-24-9) is a halogenated aromatic amine with the molecular formula C₆H₄BrClFN and an average molecular weight of 224.457 g/mol . Its monoisotopic mass is 222.919967 g/mol, and it is characterized by substituents at the 2-chloro, 3-fluoro, and 4-bromo positions on the benzene ring. This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing halogen groups, which enhance reactivity in cross-coupling reactions and electrophilic substitutions .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-chloro-3-fluoroaniline is primarily utilized as an intermediate in the synthesis of various organic compounds. Its halogenated nature enhances its reactivity, making it suitable for numerous chemical transformations. The compound can be involved in:

- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.

- Synthesis of Boronic Acids : This compound is used to synthesize boronic acid derivatives, which are crucial for medicinal chemistry and materials science. For instance, it has been employed in the preparation of 4-amino-3-fluorophenyl boronic acid, a compound used in drug development .

Medicinal Chemistry

In the realm of medicinal chemistry , this compound serves as a potential pharmacophore in drug design. The presence of multiple halogens can influence the biological activity of synthesized compounds. Notable applications include:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for therapeutic use.

- Anticancer Agents : The compound's structural features allow for modifications that could lead to the development of new anticancer drugs.

Agrochemicals

The compound is also relevant in the production of agrochemicals , including pesticides and herbicides. Its ability to form stable intermediates makes it a suitable precursor for developing compounds with herbicidal activity.

Dyes and Pigments

In the chemical industry, this compound is utilized in the production of various dyes and pigments. The halogen substituents enhance the color properties and stability of these products, making them valuable for applications in textiles and coatings.

Case Study 1: Synthesis of Boronic Acid Derivatives

A study demonstrated the synthesis of 4-amino-3-fluorophenyl boronic acid from this compound through a series of reactions involving palladium catalysis. This derivative was evaluated for its potential use in targeted cancer therapies.

Case Study 2: Agrochemical Development

Research focused on modifying this compound to develop new herbicides showed promising results in terms of efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Mechanism of Action

4-Bromo-2-chloro-3-fluoroaniline is similar to other halogenated aniline derivatives, such as 4-bromoaniline, 2-chloroaniline, and 3-fluoroaniline. its unique combination of halogen atoms at specific positions on the benzene ring gives it distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-3-chloro-2-fluoroaniline (CAS: 1517200-74-6)

- Molecular Formula : C₆H₄BrClFN (identical to the target compound).

- Substituent Positions : 5-bromo, 3-chloro, 2-fluoro.

- ChemSpider ID: 37550366 (vs. 26496298 for the target compound) .

4-Bromo-3-chloro-2-fluoroaniline (CAS: 115843-99-7)

- Similarity Score : 0.87 (structural similarity based on substituent arrangement) .

- Impact of Substituent Order: The 3-chloro group introduces greater steric hindrance near the amino group, which may affect hydrogen-bonding interactions in crystallization .

Halogen-Substituted Analogs with Reduced Substituents

4-Bromo-2-fluoroaniline (CAS: 367-24-8)

- Molecular Formula : C₆H₅BrFN.

- Molecular Weight : 190.01 g/mol (vs. 224.457 g/mol for the target compound).

- Physical Properties: Melting Point: 40–42°C (lower than the target compound due to fewer halogens). Boiling Point: Not explicitly reported, but lower than derivatives with additional halogens .

- Applications : Used in simpler coupling reactions where steric effects from chlorine are undesirable .

2-Bromo-4-fluoroaniline (CAS: 1003-98-1)

- Boiling Point : 221°C (higher than 4-bromo-2-fluoroaniline due to substituent positioning).

- Density : 1.670 g/cm³ (lower than the target compound’s analogs with three halogens) .

Derivatives with Additional Halogens

4-Bromo-2,6-dichloroaniline

- Molecular Formula : C₆H₄BrCl₂N.

- Molecular Weight : 240.92 g/mol (higher due to an additional chlorine).

- Melting Point : 85–86°C (higher than the target compound, reflecting increased symmetry and intermolecular halogen bonding) .

4-Bromo-3-fluoro-2-nitroaniline (CAS: 886762-75-0)

- Similarity Score : 0.92 (introduction of a nitro group enhances electrophilicity but reduces stability).

- Applications : Primarily used in explosive precursors or dye synthesis .

Methyl-Substituted Analogs

4-Bromo-3-methylaniline (CAS: 6933-10-4)

- Molecular Formula : C₇H₈BrN.

- Molecular Weight : 186.05 g/mol (lower due to replacement of Cl/F with a methyl group).

- Physical Properties: Melting Point: 80–82°C (similar to the target compound, but with reduced polarity). Boiling Point: 240°C (higher than non-methylated analogs due to increased van der Waals interactions) .

Comparative Data Table

Research Findings and Trends

- Reactivity : The this compound’s three halogen groups enable sequential functionalization (e.g., Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination), a feature less feasible in analogs with fewer halogens .

- Crystallography : Derivatives like 4-bromo-2-chloroaniline (lacking fluorine) exhibit planar molecular structures stabilized by N–H∙∙∙N and N–H∙∙∙Br hydrogen bonds, whereas fluorine’s electronegativity in the target compound may alter crystal packing .

- Safety : Analogs with nitro groups (e.g., 4-bromo-3-fluoro-2-nitroaniline) carry higher toxicity risks (R-phrases: 36/37/38) compared to the target compound’s moderate hazards .

Biological Activity

4-Bromo-2-chloro-3-fluoroaniline is a halogenated aniline derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological activities. This compound, characterized by the presence of bromine, chlorine, and fluorine substituents, exhibits unique properties that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrClF. The presence of multiple halogen substituents significantly affects its chemical reactivity and biological interactions. The compound can participate in various chemical reactions such as nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nature of the halogens.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 211.46 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and specificity towards these targets, potentially leading to altered biochemical pathways.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : Some derivatives of halogenated anilines have shown promise in cancer research, indicating that this compound may also have anticancer properties.

Case Studies

- Antimicrobial Activity : A study conducted on various halogenated anilines indicated that compounds with multiple halogen substitutions exhibited enhanced antimicrobial activity against specific bacterial strains. The study highlighted the importance of structural modifications in developing effective antimicrobial agents .

- Anticancer Research : Research focusing on similar aniline derivatives has revealed their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could be explored for similar applications .

Table 2: Biological Activities Reported for Halogenated Anilines

Applications in Drug Development

The unique properties of this compound position it as a valuable intermediate in drug synthesis. Its ability to modify biological pathways through enzyme interaction makes it a candidate for developing new therapeutic agents.

- Synthesis of Novel Compounds : Its structure allows for further modifications leading to new derivatives with enhanced biological activities.

- Biochemical Probes : Due to its reactivity and specificity, it can serve as a probe in biochemical assays to study enzyme functions or cellular processes.

Q & A

Basic Questions

Q. Q1. What are the critical considerations for synthesizing 4-Bromo-2-chloro-3-fluoroaniline in a laboratory setting?

Methodological Answer: Synthesis typically involves sequential halogenation of aniline derivatives. A common approach starts with halogen-substituted anilines (e.g., 2-chloro-3-fluoroaniline), followed by regioselective bromination. Key steps include:

- Halogenation Order : Bromination must precede or follow chlorination/fluorination based on directing effects. For example, bromine at the para position is stabilized by electron-withdrawing groups (Cl, F) at ortho and meta positions .

- Reagent Selection : Use NBS (N-bromosuccinimide) for controlled bromination to avoid overhalogenation .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is essential due to polar substituents .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 223-225 (M⁺) with isotopic patterns for Br/Cl .

- X-ray Crystallography : Resolves positional ambiguity of halogens; SHELX software is widely used for refinement .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The compound’s reactivity in Suzuki or Buchwald-Hartwig reactions depends on:

- Steric Hindrance : The ortho-Cl and meta-F groups reduce accessibility to the Br atom, requiring bulky ligands (e.g., XPhos) for Pd-catalyzed couplings .

- Electronic Effects : Electron-withdrawing Cl/F groups deactivate the ring, necessitating elevated temperatures (80-100°C) for amination .

Q. Q4. How can computational modeling predict regioselectivity in further functionalization?

Methodological Answer:

- DFT Calculations : Analyze Fukui indices to identify electrophilic/nucleophilic sites. For this compound, the Br atom shows high electrophilicity, favoring nucleophilic aromatic substitution .

- Molecular Dynamics : Simulate steric clashes to optimize ligand design for catalytic systems .

Q. Q5. What are the common contradictions in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies arise from:

Properties

IUPAC Name |

4-bromo-2-chloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXPESLUKLZKEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279032 | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-24-9 | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349719-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-bromo-2-chloro-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.